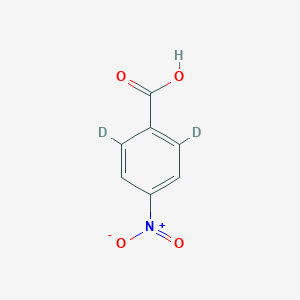

2,6-Dideuterio-4-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dideuterio-4-nitrobenzoic acid is a deuterated derivative of 4-nitrobenzoic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2 and 6 positions on the benzene ring. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and molecular interactions due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dideuterio-4-nitrobenzoic acid typically involves the nitration of deuterated benzoic acid. The process begins with the deuteration of benzoic acid, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The deuterated starting materials are often sourced from specialized suppliers.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dideuterio-4-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products:

Reduction: 2,6-Dideuterio-4-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Oxidation: Deuterated benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Dideuterio-4-nitrobenzoic acid is widely used in scientific research due to its unique properties:

Chemistry: Used as a reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.

Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.

Wirkmechanismus

The mechanism of action of 2,6-Dideuterio-4-nitrobenzoic acid involves its interaction with molecular targets through its nitro and carboxylic acid groups. The deuterium atoms provide stability and allow for detailed studies of reaction kinetics and pathways. The compound’s effects are mediated through its ability to participate in redox reactions and form stable intermediates .

Vergleich Mit ähnlichen Verbindungen

4-Nitrobenzoic Acid: The non-deuterated form, commonly used in organic synthesis and as a precursor for various derivatives.

2,4-Dinitrobenzoic Acid: Contains two nitro groups, used in different chemical reactions and applications.

2,6-Dinitrobenzoic Acid: Another derivative with nitro groups at different positions, used for specific synthetic purposes.

Uniqueness: 2,6-Dideuterio-4-nitrobenzoic acid is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise studies in NMR spectroscopy and other analytical techniques. This makes it a valuable tool in both academic and industrial research .

Biologische Aktivität

2,6-Dideuterio-4-nitrobenzoic acid is a deuterated derivative of 4-nitrobenzoic acid, which has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This compound, characterized by the presence of deuterium at the 2 and 6 positions of the benzene ring, may exhibit distinct biological activities compared to its non-deuterated counterpart.

The molecular formula of this compound is C7D2H3NO4, with a molecular weight of approximately 169.13 g/mol. The presence of nitro groups (–NO₂) in the para position significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of nitrobenzoic acids, including their derivatives, is largely attributed to the nitro group, which can act as both a pharmacophore and a toxicophore. This dual role allows these compounds to interact with various biological targets, including enzymes and microbial cells.

Antimicrobial Activity

Recent studies have demonstrated that nitrobenzoic acids possess significant antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can disrupt cellular processes in bacteria and fungi:

- Antibacterial Effects : Research indicates that derivatives with nitro groups exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 20 μM against S. aureus .

- Antifungal Activity : Nitro compounds have also been evaluated for antifungal properties, showing effectiveness against various fungal pathogens .

Antitubercular Activity

The presence of a nitro group is essential for the antitubercular activity observed in some derivatives. Studies indicate that modifications to the nitro group can significantly alter the efficacy against Mycobacterium tuberculosis. For example, compounds with a nitro group at specific positions demonstrated MIC values as low as 0.78 μM .

Anti-inflammatory Properties

Nitrobenzoic acids have been investigated for their anti-inflammatory effects. These compounds can inhibit key inflammatory mediators such as iNOS and COX-2, contributing to their potential therapeutic applications in inflammatory diseases .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated various nitrobenzoic acid derivatives for their antibacterial properties. The results indicated that structural modifications, particularly at the ortho and para positions relative to the nitro group, significantly influenced antimicrobial potency .

- Antitubercular Activity Assessment : In another study focused on antitubercular activity, researchers synthesized several derivatives of 4-nitrobenzoic acid and tested their efficacy against M. tuberculosis. The study concluded that specific substitutions on the benzene ring enhanced activity, highlighting the importance of functional groups in drug design .

Data Tables

Eigenschaften

IUPAC Name |

2,6-dideuterio-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/i1D,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLNPYWUJOZPPA-QDNHWIQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C(=O)O)[2H])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.